molecular formula C13H14N4O3 B7752276 ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate

ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate

Cat. No.: B7752276
M. Wt: 274.28 g/mol
InChI Key: RJMUWVRQFUFAJR-UHFFFAOYSA-N
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Description

Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors

    Attachment of the Benzoate Moiety: The benzoate group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazine core with an appropriate benzoic acid derivative, such as ethyl 3-aminobenzoate, under suitable conditions.

    Esterification: The final step involves the esterification of the benzoate moiety to form the ethyl ester group. This can be achieved by reacting the intermediate product with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The triazine ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

    Medicine: The compound’s potential therapeutic properties make it a candidate for further investigation in medicinal chemistry. It may serve as a scaffold for designing new pharmaceuticals.

    Industry: this compound can be used in the production of agrochemicals, dyes, and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or hydrophobic interactions with target proteins, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate can be compared with other triazine derivatives, such as:

    Cyanuric Acid: A simple triazine derivative with three hydroxyl groups, commonly used in the production of resins and plastics.

    Atrazine: A herbicide that contains a triazine ring and is used to control broadleaf weeds in crops.

    Melamine: A triazine derivative used in the production of melamine resins, which are used in laminates, adhesives, and coatings.

The uniqueness of this compound lies in its specific functional groups and potential applications in various fields. Its combination of a triazine ring, benzoate moiety, and ethyl ester group distinguishes it from other triazine derivatives and provides opportunities for diverse chemical modifications and applications.

Properties

IUPAC Name

ethyl 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-3-20-12(19)9-5-4-6-10(7-9)14-13-15-11(18)8(2)16-17-13/h4-7H,3H2,1-2H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMUWVRQFUFAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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